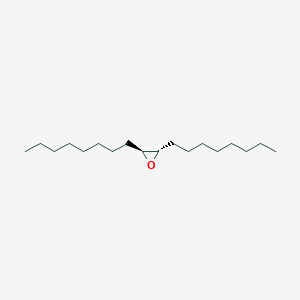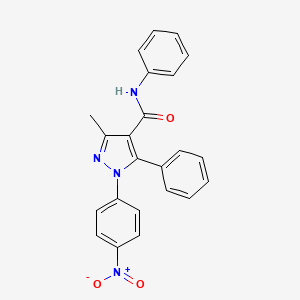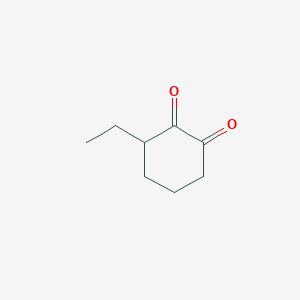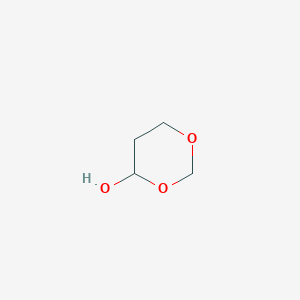
1-Ethenyl-2-(phenoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2-(phenoxymethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group and a phenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-(phenoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base to form benzyl phenyl ether. This intermediate can then undergo a Friedel-Crafts alkylation reaction with vinyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-2-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Reagents such as bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and alkyl halides for alkylation are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-2-(phenoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The ethenyl group can participate in addition reactions, forming new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Benzyl phenyl ether: Similar structure but lacks the ethenyl group.
Phenyl vinyl ether: Similar structure but lacks the benzyl group.
Styrene: Contains an ethenyl group attached directly to the benzene ring.
Uniqueness: 1-Ethenyl-2-(phenoxymethyl)benzene is unique due to the presence of both an ethenyl group and a phenoxymethyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
60663-39-0 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-ethenyl-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C15H14O/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-11H,1,12H2 |
InChI-Schlüssel |
GFDIWJDALYQYCU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)


![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)


![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)

